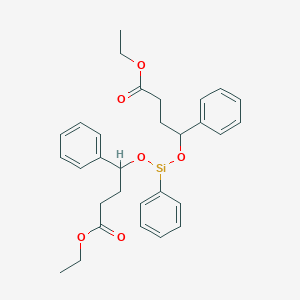
4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is a complex organic compound that features a phenylsilylene core with two phenylbutyric acid diethyl ester groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester typically involves the reaction of phenylsilylene with 4-phenylbutyric acid diethyl ester under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylsilylene oxides, while reduction could produce phenylsilylene hydrides.
Applications De Recherche Scientifique
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism by which 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on the molecular targets and pathways are essential for understanding its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldiboronic acid bis(pinacol) ester: Similar in structure but with different functional groups.
4-Oxo-4-phenylbutyric acid: Shares the phenylbutyric acid moiety but lacks the silylene core.
Uniqueness
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is unique due to its phenylsilylene core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
85905-70-0 |
|---|---|
Formule moléculaire |
C30H35O6Si |
Poids moléculaire |
519.7 g/mol |
InChI |
InChI=1S/C30H35O6Si/c1-3-33-29(31)22-20-27(24-14-8-5-9-15-24)35-37(26-18-12-7-13-19-26)36-28(21-23-30(32)34-4-2)25-16-10-6-11-17-25/h5-19,27-28H,3-4,20-23H2,1-2H3 |
Clé InChI |
WHCKFWSNRDLZIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)OC(CCC(=O)OCC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


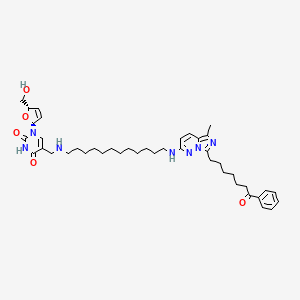

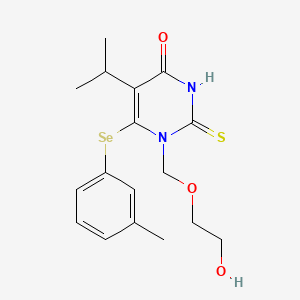
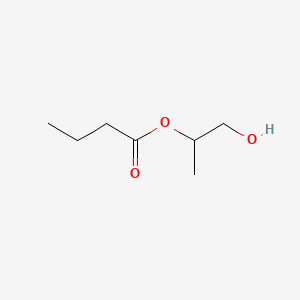

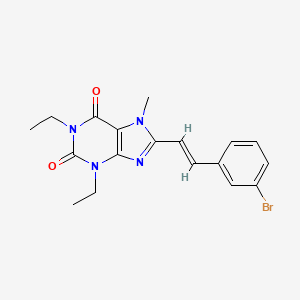
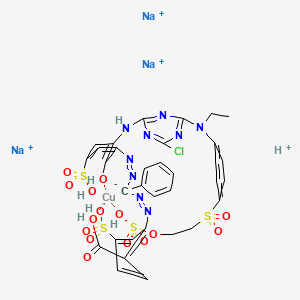
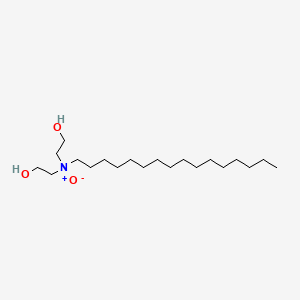
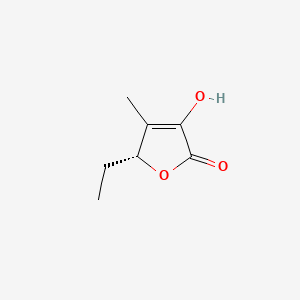
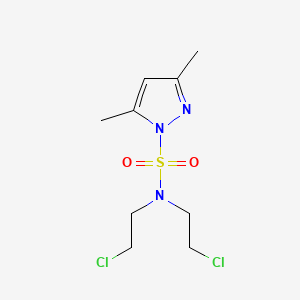
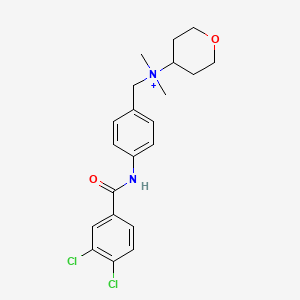
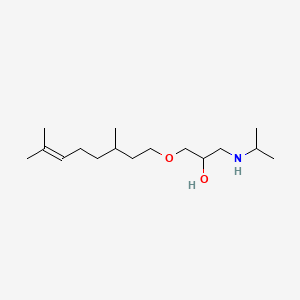

![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
